Cas no 468718-55-0 (3-Bromo-N-ethylpyridin-2-amine)

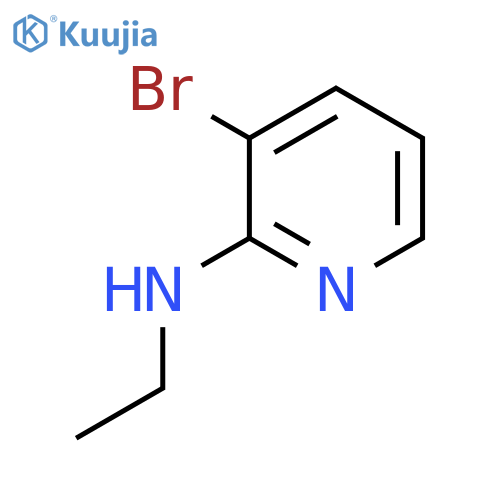

468718-55-0 structure

商品名:3-Bromo-N-ethylpyridin-2-amine

CAS番号:468718-55-0

MF:C7H9BrN2

メガワット:201.063760519028

MDL:MFCD09743638

CID:1034030

PubChem ID:15407430

3-Bromo-N-ethylpyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-N-ethylpyridin-2-amine

- 3-BROMO-2-ETHYLAMINOPYRIDINE

- AKOS010633029

- 3-bromo-N-ethyl-pyridin-2-amine

- A827108

- 468718-55-0

- SCHEMBL7468377

- CS-0366067

- DTXSID00572494

-

- MDL: MFCD09743638

- インチ: 1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)

- InChIKey: CXNQFUAUZFXPPB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CN=C1NCC

計算された属性

- せいみつぶんしりょう: 199.99491g/mol

- どういたいしつりょう: 199.99491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 97.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 258.8±25.0 °C at 760 mmHg

- フラッシュポイント: 110.3±23.2 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

3-Bromo-N-ethylpyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Bromo-N-ethylpyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM122953-1g |

3-bromo-N-ethylpyridin-2-amine |

468718-55-0 | 95% | 1g |

$356 | 2024-07-16 | |

| TRC | B567300-100mg |

3-bromo-N-ethylpyridin-2-amine |

468718-55-0 | 100mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B567300-50mg |

3-bromo-N-ethylpyridin-2-amine |

468718-55-0 | 50mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B567300-500mg |

3-bromo-N-ethylpyridin-2-amine |

468718-55-0 | 500mg |

$ 365.00 | 2022-06-07 | ||

| Alichem | A029181412-1g |

3-Bromo-N-ethylpyridin-2-amine |

468718-55-0 | 95% | 1g |

$400.00 | 2023-09-01 | |

| eNovation Chemicals LLC | Y0979533-1g |

3-bromo-N-ethylpyridin-2-amine |

468718-55-0 | 95% | 1g |

$500 | 2023-09-03 | |

| Chemenu | CM122953-1g |

3-bromo-N-ethylpyridin-2-amine |

468718-55-0 | 95% | 1g |

$356 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436737-1g |

3-Bromo-N-ethylpyridin-2-amine |

468718-55-0 | 95+% | 1g |

¥2587.00 | 2024-05-12 | |

| Crysdot LLC | CD11120852-1g |

3-Bromo-N-ethylpyridin-2-amine |

468718-55-0 | 95+% | 1g |

$377 | 2024-07-17 | |

| eNovation Chemicals LLC | Y0979533-5g |

3-bromo-N-ethylpyridin-2-amine |

468718-55-0 | 95% | 5g |

$1000 | 2025-02-22 |

3-Bromo-N-ethylpyridin-2-amine 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

468718-55-0 (3-Bromo-N-ethylpyridin-2-amine) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:468718-55-0)3-Bromo-N-ethylpyridin-2-amine

清らかである:99%

はかる:1g

価格 ($):269.0